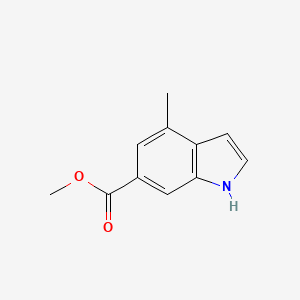

Methyl 4-methyl-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8(11(13)14-2)6-10-9(7)3-4-12-10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYFHEUJQWRINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methyl 1h Indole 6 Carboxylate and Its Analogues

Classical Approaches to Indole-6-Carboxylate Synthesis

The foundational methods for creating the indole (B1671886) core have been refined over more than a century. These classical routes, often characterized by their reliability and broad applicability, have been adapted to produce a wide range of substituted indoles, including the carboxylate derivatives that are crucial for further functionalization.

Fischer Indole Synthesis Modifications for Substituted Indole Carboxylates

First reported in 1883, the Fischer indole synthesis remains one of the most prominent and widely used methods for indole construction. wikipedia.orgrsc.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The flexibility of this method lies in the accessibility of various substituted starting materials, which directly translates to the diversity of the final indole products.

To synthesize an indole-6-carboxylate, the arylhydrazine precursor must possess a carboxyl or ester group at the para-position relative to the hydrazine (B178648) moiety. The reaction proceeds through a key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the intermediate ene-hydrazine tautomer, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A well-established variant, the Japp-Klingemann reaction, provides an alternative route to the required hydrazone intermediate. This method involves the reaction of an aryldiazonium salt with a β-ketoester under basic conditions, which can then be cyclized under standard Fischer conditions. rsc.org For instance, the reaction of m-anisidine (B1676023) can be used to generate a mixture of indole carboxylate isomers, demonstrating the regiochemical considerations inherent in these classical syntheses. rsc.org The synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate showcases a practical application of this strategy for producing substituted indole carboxylates. rsc.org

| Arylhydrazine Precursor | Carbonyl Compound | Key Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Pyruvic acid | Indole-2-carboxylic acid | thermofisher.com |

| p-Tolylhydrazine | Acetone | 2,5-Dimethylindole | General Knowledge |

| (4-Methoxycarbonyl)phenylhydrazine | Ethyl pyruvate | 1H-Indole-2,6-dicarboxylic acid diethyl ester | Hypothetical |

| Product of m-anisidine and ethyl α-ethylacetoacetate (via Japp-Klingemann) | (internal) | Ethyl 6-methoxy-3-methylindole-2-carboxylate | rsc.org |

Multi-Component Reaction Strategies for Indole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a significant advancement in synthetic efficiency. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.org Several MCRs have been developed for the de novo synthesis of the indole scaffold.

One innovative approach involves a two-step sequence starting with an Ugi four-component reaction, followed by an acid-induced cyclization. rsc.org This metal-free method uses readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core under mild conditions in ethanol (B145695). rsc.org By selecting an appropriately substituted aniline, such as methyl 4-amino-3-methylbenzoate, this strategy could be tailored to produce the specific Methyl 4-methyl-1H-indole-6-carboxylate target. Other notable MCRs in indole chemistry include the Petasis boronic acid-Mannich reaction, which can be used to functionalize the indole nucleus. acs.org

| Reaction Name | Key Components | Resulting Scaffold | Advantages |

|---|---|---|---|

| Ugi-based MCR | Aniline, Glyoxal, Formic Acid, Isocyanide | Indole Core | Metal-free, mild conditions, sustainable. rsc.org |

| Petasis Reaction | Indole, Ethyl glyoxylic acid, Boronic acid | α-(N-substituted indole)carboxylic acids | Forms C-C bonds at the C3 position. acs.org |

| Aza-Friedel–Crafts | Indole, Aldehyde, Thiourea | Functionalized Bis(indolyl)methanes | Efficient C-C bond formation. acs.org |

Modern Catalytic Methods in the Synthesis of this compound

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with enhanced efficiency, selectivity, and functional group tolerance. These modern methods often proceed under milder conditions than their classical counterparts and have enabled the construction of highly complex indole structures.

Transition Metal-Catalyzed Annulation Reactions for Indole Formation

Transition metal-catalyzed annulation (ring-forming) reactions have become a powerful tool for indole synthesis. du.edu Catalysts based on metals such as cobalt, rhodium, platinum, and palladium are capable of mediating the cyclization of various acyclic precursors. mdpi.com

For example, cobalt(III) catalysts can facilitate the annulation of nitrones with alkynes to form the indole ring. mdpi.com Rhodium and copper catalysts are also employed in variations of the Bischler indole synthesis that involve carbene N-H insertion reactions. rsc.org Platinum-catalyzed tandem reactions can achieve both indole annulation and subsequent arylation in a single cascade process, leading to complex structures like diindolylmethanes. nih.gov These methods often rely on the activation of C-H or N-H bonds, representing an efficient and atom-economical approach to ring construction. nih.gov

| Metal Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Cobalt(III) | Nitrones, Alkynes | Oxidative Annulation | mdpi.com |

| Palladium(II) | N-Ts-anilines, Styrenes | Oxidative Annulation | mdpi.com |

| Platinum(II) | Propargylic ethers, Indoles | Tandem Annulation/Arylation | nih.gov |

| Rhodium(II) | o-Alkynylanilines | Hydroamination/Cyclization | rsc.org |

Palladium-Catalyzed Reductive N-Heteroannulation Approaches

Among the most effective modern strategies is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.orgacs.org This methodology provides a powerful and flexible route to functionalized indoles, proceeding through the reductive cyclization of a nitro group onto an adjacent vinyl moiety. orgsyn.org The reaction typically uses carbon monoxide (CO) as the terminal reductant and a palladium-phosphine complex as the catalyst. acs.org

This approach is particularly advantageous for synthesizing indoles bearing electron-withdrawing groups, a task that can be challenging for other methods. acs.orgorgsyn.org A well-documented procedure for the synthesis of methyl indole-4-carboxylate, a close analogue of the target compound, highlights the utility of this reaction. orgsyn.org The synthesis starts from methyl 2-ethenyl-3-nitrobenzoate and utilizes a catalyst system of palladium(II) acetate (B1210297) and triphenylphosphine (B44618) under a carbon monoxide atmosphere to achieve the product in high yield. orgsyn.org The versatility of this reaction allows for the synthesis of a wide variety of functionalized indoles. orgsyn.org To circumvent the use of toxic, high-pressure carbon monoxide gas, surrogates such as phenyl formate (B1220265) have been successfully employed. mdpi.com

| Substrate (β-Nitrostyrene Derivative) | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂, PPh₃ | CO (59 psi), MeCN, 70°C | Methyl indole-4-carboxylate | 91% orgsyn.org |

| 1-Bromo-2-(2-nitroethenyl)benzene | Pd(OAc)₂, PPh₃ | CO (4 atm), MeCN, 70°C | 4-Bromoindole | 94% acs.org |

| 1-Methoxy-4-(2-nitroethenyl)benzene | Pd(OAc)₂, PPh₃ | CO (4 atm), MeCN, 70°C | 6-Methoxyindole (B132359) | 93% acs.org |

| 1-Nitro-2-(1-phenylvinyl)benzene | Pd(OAc)₂, PPh₃, Phen | Phenyl formate, MeCN, 120°C | 2-Phenylindole | 90% mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly influencing synthetic strategies. tandfonline.comresearchgate.net The synthesis of indoles has benefited significantly from the application of these principles.

Microwave-assisted synthesis has been shown to dramatically accelerate many indole-forming reactions, including the Fischer synthesis, often resulting in shorter reaction times and higher yields. tandfonline.comrsc.org Using a sealed-vessel reactor can complete a Fischer indole synthesis in under an hour, compared to the overnight reflux typically required by conventional heating. acs.org

Solvent-free reaction conditions represent another key green approach. Mechanochemistry, where mechanical force is used to drive a reaction, has been successfully applied to the Fischer indole synthesis, completely eliminating the need for bulk solvents. rsc.org Furthermore, the use of environmentally benign solvents like water or acetic acid is preferred over traditional volatile organic compounds. researchgate.netacs.org The inherent efficiency of multi-component reactions also aligns with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification procedures. rsc.org

| Green Principle/Technique | Application Example | Improvement over Conventional Method | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted Fischer Indole Synthesis | Reaction time reduced from hours to minutes. | tandfonline.comrsc.org |

| Waste Prevention (Solvent-Free) | Mechanochemical Fischer Indole Synthesis | Eliminates the need for bulk reaction solvents. | rsc.org |

| Use of Safer Solvents | Fischer Indole Synthesis in Acetic Acid | Replaces more hazardous traditional acids and solvents. | acs.org |

| Atom Economy | Ugi-based Multi-Component Reaction | Incorporates most atoms from reactants into the final product. | rsc.org |

Esterification and Alkylation Strategies for this compound

The formation of this compound involves two key transformations: the esterification of the C6 carboxylic acid and the presence of a methyl group at the C4 position. Further modification, such as methylation of the indole nitrogen, leads to the formation of important analogues.

The conversion of an indole-6-carboxylic acid to its corresponding methyl ester is most commonly achieved through direct esterification, with the Fischer-Speier esterification being a classic and widely used method. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The general mechanism for Fischer esterification proceeds through several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product side, the reaction is often conducted with the alcohol serving as the solvent or with the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Commonly used acid catalysts and conditions for this transformation are summarized in the table below.

| Catalyst | Alcohol | Solvent | Temperature | Typical Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Methanol | Methanol | Reflux | Good to Excellent | masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Methanol | Methanol | Reflux | Good to Excellent | byjus.commasterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Methanol | Toluene | Reflux (with water removal) | High | masterorganicchemistry.com |

This table presents typical conditions for Fischer esterification, a general method applicable to indole carboxylic acids.

While this method is robust, the synthesis of specific indole esters, such as those derived from 6-bromoindole-2-carboxylic acid, has been documented as a straightforward step in more complex synthetic sequences, indicating its reliability for substituted indole cores. nih.gov

The synthesis of 1-methylated indole derivatives, or N-alkylation, is a crucial modification that can significantly alter the biological properties of the molecule. This reaction must be selective for the nitrogen atom, as the indole ring also has a nucleophilic C3 position that can compete in alkylation reactions. organic-chemistry.org For indole esters, the presence of the electron-withdrawing ester group generally deactivates the ring, favoring N-alkylation over C3-alkylation.

Several methods have been established for the N-methylation of indoles and their derivatives. A common approach involves deprotonating the indole nitrogen with a base to form a more nucleophilic indole anion, which then reacts with a methylating agent. google.com Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of methyl iodide. rsc.org Milder bases like potassium carbonate (K₂CO₃) in acetonitrile (B52724) are also effective, particularly for substrates like methyl indole-2-carboxylate. tandfonline.com

More modern and environmentally benign methylating agents have also been developed. Dimethyl carbonate (DMC), for example, can methylate the indole nitrogen in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), offering a safer alternative to toxic reagents like methyl iodide or dimethyl sulfate. google.com

| Reagent/Base System | Solvent | Temperature | Key Features | Reference(s) |

| Methyl Iodide / Sodium Hydride | DMF | Room Temp. to Elevated | High yielding, but uses toxic reagent and strong base. | rsc.org |

| Methyl Iodide / Potassium Carbonate | Acetonitrile | Reflux | Milder conditions, suitable for functionalized indoles. | tandfonline.com |

| Dimethyl Carbonate / DABCO | DMF or neat | 90-95 °C | "Green" methylating agent, catalytic base, high yields. | google.com |

| Alkyl Halide / NaOH / PTC | Dichloromethane | Room Temp. | Phase-transfer catalysis (PTC) conditions. | semanticscholar.org |

This table summarizes various methods for the N-alkylation of indole derivatives.

The introduction of the methyl group at the C4 position of the indole nucleus is a key step in constructing the target molecule's core structure. While direct C-H functionalization at the C4 position has been achieved using advanced transition-metal catalysis, bohrium.comacs.orgrsc.org a more classical and widely applicable approach is to build the indole ring with the substituent already in place using the Fischer indole synthesis. byjus.comwikipedia.org

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com To synthesize a 4-methylindole (B103444) derivative, the required starting material is a phenylhydrazine with a methyl group at the meta position (i.e., 3-methylphenylhydrazine). The choice of the carbonyl component determines the substitution at the C2 and C3 positions of the resulting indole. For example, reaction with pyruvic acid or its ester would introduce a carboxylic acid or ester group at the C2 position. thermofisher.com

The general steps of the Fischer indole synthesis mechanism are:

Formation of the arylhydrazone from 3-methylphenylhydrazine and a suitable ketone or aldehyde.

Isomerization to the enamine tautomer under acidic conditions.

An irreversible byjus.combyjus.com-sigmatropic rearrangement that breaks the N-N bond.

The resulting diimine intermediate rearomatizes.

Intramolecular attack by the amine onto the imine forms a five-membered ring (an aminoindoline).

Elimination of ammonia and subsequent aromatization yields the stable indole ring. byjus.comwikipedia.org

This method is highly versatile and remains one of the most important routes for preparing substituted indoles. researchgate.netthermofisher.com

Purification and Isolation Techniques in Indole Carboxylate Synthesis

The purification of indole carboxylate derivatives is essential to remove unreacted starting materials, reagents, and any side products, such as regioisomers or C-alkylated species. The choice of purification method depends on the physical properties of the product (e.g., solid or oil) and the nature of the impurities.

Crystallization is a highly effective method for purifying solid indole derivatives. This technique relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures. For crude indole products, recrystallization can yield material with high purity. google.commdpi.com In some cases, facile crystallization has been used to separate isomers, such as separating 6-methoxyindole from its 4-methoxy isomer. rsc.org

Column Chromatography is one of the most common purification techniques used in organic synthesis. For indole carboxylates, flash chromatography on silica (B1680970) gel is frequently employed. A solvent system of appropriate polarity, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the components from the column. rsc.orgorgsyn.org The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel).

Liquid-Liquid Extraction is a standard workup procedure used to perform an initial separation of the product from water-soluble impurities, acids, or bases. The crude reaction mixture is dissolved in an organic solvent and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate to remove acid, brine to reduce water content) before the organic layer is dried and concentrated. orgsyn.org

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, can be used both for analyzing the purity of the final product and for purification on a smaller scale. nih.govnih.gov This technique offers high resolution for separating closely related compounds.

Chemical Reactivity and Transformations of Methyl 4 Methyl 1h Indole 6 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, rendering it highly reactive towards electrophiles. niscpr.res.inbhu.ac.in The preferred site of electrophilic attack is the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (the Wheland intermediate) is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

For Methyl 4-methyl-1H-indole-6-carboxylate, the regioselectivity of electrophilic aromatic substitution (EAS) is influenced by its substituents. The C4-methyl group is an activating group, increasing the electron density of the ring, while the C6-methyl carboxylate is a deactivating group. Despite the deactivating effect of the ester on the benzene ring, the pyrrole ring remains the more reactive part of the molecule. Consequently, electrophilic attack is overwhelmingly directed to the C3 position. researchgate.net If the C3 position were blocked, substitution would likely occur at the C2 position. bhu.ac.in Substitution on the benzene ring is less favorable and would be directed by the existing substituents.

Common electrophilic aromatic substitution reactions applicable to this indole derivative include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) would introduce a halogen atom, primarily at the C3 position.

Nitration: Nitration can be achieved using mild, non-acidic nitrating agents such as benzoyl nitrate (B79036) to avoid polymerization, which often occurs under strongly acidic conditions. bhu.ac.in The nitro group would be introduced at the C3 position.

Friedel-Crafts Reactions: Acylation and alkylation reactions, typically catalyzed by Lewis acids, would also occur at the C3 position. Due to the high reactivity of the indole ring, milder conditions are often required compared to those used for benzene.

Mannich Reaction: This reaction introduces an aminomethyl group onto the indole ring, typically at the C3 position, by reacting the indole with formaldehyde (B43269) and a secondary amine. bhu.ac.in

Modifications at the Carboxylate Ester Group

The methyl ester functionality at the C6 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and other esters.

Saponification is the hydrolysis of the ester to its corresponding carboxylic acid and alcohol, typically under basic conditions. masterorganicchemistry.com For this compound, this reaction involves treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. operachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a mineral acid in a separate workup step yields 4-methyl-1H-indole-6-carboxylic acid. masterorganicchemistry.comoperachem.com

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. The methyl ester of the title compound can be converted to other alkyl esters (e.g., ethyl, propyl) by heating it in the presence of the corresponding alcohol and a catalytic amount of acid (like H₂SO₄) or base (like sodium alkoxide). This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Amidation is the process of converting the ester into an amide. Direct amidation can be achieved by heating the ester with a primary or secondary amine, although this often requires high temperatures and may result in low yields. mdpi.com More efficient methods involve the use of catalysts or promoters. nih.govnih.gov For instance, strong bases like potassium tert-butoxide in DMSO can facilitate the direct amidation of unactivated esters. nih.gov Alternatively, the ester can be converted to the corresponding carboxylic acid via saponification, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU) to form the amide. nih.govorganic-chemistry.org

Hydrazinolysis is the reaction of the ester with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) to form the corresponding carbohydrazide. This reaction is typically performed by refluxing the ester in an alcoholic solvent with an excess of hydrazine hydrate. nih.gov The resulting 4-methyl-1H-indole-6-carbohydrazide is a valuable synthetic intermediate, serving as a precursor for the synthesis of various heterocyclic compounds with potential biological activities. rjptonline.org

Reactivity of the Indole Nitrogen Atom

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (N-H), allowing it to function as both a nucleophile and a proton donor.

The indole nitrogen can be readily substituted with a variety of groups, a common strategy in medicinal chemistry to modulate a compound's properties.

N-Alkylation: This involves the replacement of the N-H proton with an alkyl group. The reaction is typically carried out by first deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH) or n-butyl lithium, to form a highly nucleophilic indolyl anion. This anion then reacts with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), via an Sₙ2 reaction. wikipedia.orgnih.gov Milder, catalytic methods have also been developed, for example, using dimethyl carbonate in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) for N-methylation. google.com

N-Acylation: The introduction of an acyl group at the indole nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. nih.gov Direct acylation with carboxylic acids is also possible using catalysts like boric acid. clockss.org N-acylation is often used to protect the indole nitrogen or to synthesize N-acylindole derivatives, which are themselves important structural motifs. nih.gov

The indole nitrogen is weakly basic. In the presence of strong acids, protonation does not occur on the nitrogen but rather at the C3 position, which forms a more stable, resonance-delocalized indoleninium cation. bhu.ac.inwikipedia.org This C3-protonation disrupts the aromaticity of the pyrrole ring and is responsible for the instability of many indoles in strongly acidic media.

The N-H proton of the indole ring is weakly acidic, with a pKa value of approximately 17 in DMSO. quimicaorganica.org The presence of the electron-withdrawing methyl carboxylate group at the C6 position is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indole. researchgate.net This increased acidity facilitates the deprotonation of the nitrogen using a suitable strong base (e.g., NaH, KOH, organolithium reagents). The resulting indolyl anion is a potent nucleophile that readily participates in the N-substitution reactions described above. wikipedia.org

Oxidative and Reductive Transformations of this compound

The indole core and its substituents can undergo a variety of oxidative and reductive transformations, allowing for the introduction of new functional groups and modification of the heterocyclic system.

While specific oxidative studies on the 4-methyl group of this compound are not extensively documented, related transformations on other methyl-substituted indoles provide insight into potential reactivity. For instance, the oxidation of a methyl group on an indole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to competing reactions on the indole nucleus itself. However, under specific conditions, selective oxidation is achievable. One notable example is the oxidation of 5-methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde, where the 2-methyl group is oxidized to an aldehyde using active manganese dioxide, resulting in the corresponding indole-2,3-dialdehyde. tandfonline.com This suggests that with appropriate reagents and protecting group strategies, selective oxidation of the 4-methyl group could potentially yield the corresponding 4-formyl or 4-carboxyindole derivative.

Reductive transformations of indole carboxylates can target either the ester functionality or the indole ring itself. The methyl ester at the 6-position is susceptible to reduction by common reducing agents. For example, the reduction of the pyrrole ring in indole compounds to yield indolines can be achieved using various reagents, including metal-acid combinations, catalytic hydrogenation, and borane (B79455) complexes. nih.gov A specific method for the selective reduction of the pyrrole ring involves the use of a borane reagent in the presence of trifluoroacetic acid. nih.gov

Table 1: Examples of Oxidative and Reductive Transformations of Indole Derivatives

| Starting Material | Reagent(s) and Conditions | Product(s) | Yield (%) |

| 5-Methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde | Active Manganese Dioxide | 5-Methoxy-1-phenylsulfonylindole-2,3-dialdehyde | Not Reported |

| Indole Compound | Borane complex, Trifluoroacetic Acid | Indoline Compound | Good |

Note: This table presents examples of reactions on related indole structures to infer the potential reactivity of this compound.

Cyclization and Annulation Reactions Involving Indole Carboxylate Derivatives

The indole scaffold, particularly when functionalized with a carboxylate group, can participate in a variety of cyclization and annulation reactions to construct more complex polycyclic systems. These reactions are fundamental in the synthesis of many indole alkaloids and other pharmacologically active molecules.

Intramolecular Cyclization:

Intramolecular cyclization reactions are a powerful tool for building fused ring systems onto the indole core. One such strategy involves the cyclization of radicals generated at specific positions of the indole ring. For example, aryl radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl or propargylic groups can undergo intramolecular cyclization. mdpi.com This process leads to the formation of novel pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives, which are analogues of the potent antitumor antibiotics, the duocarmycins. mdpi.com This highlights how a strategically placed carboxylate group can be carried through a synthetic sequence to afford complex, biologically relevant scaffolds.

Another approach involves the direct photo-induced reductive Heck cyclization of indoles. nih.gov This method allows for the efficient preparation of polycyclic indolinyl compounds and demonstrates a high tolerance for various functional groups, including esters. nih.gov

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto an existing one in a single synthetic operation. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. wikipedia.org In certain cases, the indole ring can act as the dienophile in inverse electron demand Diels-Alder reactions, reacting with electron-deficient dienes like 1,2,4-triazines. acs.org The presence of an electron-withdrawing group like a methyl ester on the benzene ring of the indole can influence the dienophilic character of the indole's C2-C3 double bond.

The Pictet-Spengler reaction is another cornerstone of indole chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. wikipedia.org This reaction is instrumental in the synthesis of a vast number of indole alkaloids. nih.gov While the parent this compound does not possess the required β-aminoethyl side chain for a direct Pictet-Spengler reaction, it can be envisioned as a precursor that could be functionalized at the C3 position to enable such a transformation. The carboxylate group at the C6 position would likely influence the electronic properties of the indole ring and potentially the reactivity and regioselectivity of the cyclization. For instance, a carboxyl-mediated Pictet-Spengler reaction has been reported for tryptamine-2-carboxylic acids, demonstrating the influence of a carboxyl group on this type of cyclization. acs.org

Table 2: Examples of Cyclization and Annulation Reactions of Indole Derivatives

| Indole Derivative | Reaction Type | Reagents and Conditions | Product |

| Ethyl 7-halo-indole-2-carboxylates with N-allyl/propargyl groups | Intramolecular Radical Cyclization | - | Pyrrolo[3,2,1-ij]quinoline-2-carboxylates |

| N-(2-chlorobenzoyl)indole | Photo-induced Reductive Heck Cyclization | LED irradiation, Sacrificial electron donor | Polycyclic indolinyl compound |

| Indole | Inverse Electron Demand Diels-Alder | 1,2,4-Triazines | Carboline derivatives |

| β-Arylethylamine | Pictet-Spengler Reaction | Aldehyde/Ketone, Acid catalyst | Tetrahydro-β-carboline |

Spectroscopic and Analytical Techniques for Structural Elucidation of Methyl 4 Methyl 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and their connectivity.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For Methyl 4-methyl-1H-indole-6-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the bicyclic ring system, and the protons of the two methyl groups.

The chemical shifts (δ) are influenced by the electron density around the protons. The indole N-H proton is typically deshielded and appears as a broad singlet at a low field (δ 8.0-9.0 ppm). The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings resonate in the aromatic region (δ 6.5-8.0 ppm). The two methyl groups—one attached to the indole ring at position 4 and the other in the ester functional group—will appear as sharp singlets in the upfield region. The methyl group of the ester (-COOCH₃) is expected around δ 3.9 ppm, while the methyl group at C4 (Ar-CH₃) will be further upfield, typically around δ 2.5 ppm. libretexts.orgorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (N-H) | 8.0 - 8.5 | Broad Singlet |

| H5 | ~7.8 | Singlet |

| H7 | ~7.6 | Singlet |

| H2 | ~7.2 | Triplet (or dd) |

| H3 | ~6.5 | Triplet (or dd) |

| 6-COOCH₃ | ~3.9 | Singlet |

| 4-CH₃ | ~2.5 | Singlet |

Note: Predicted values are based on analysis of similar indole derivatives. Actual experimental values may vary slightly.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ 165-175 ppm). The aromatic carbons of the indole ring will resonate in the range of δ 100-140 ppm. The quaternary carbons (C3a, C4, C6, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). tetratek.com.tr The carbon of the ester's methyl group (-COOCH₃) is expected around δ 52 ppm, while the carbon of the methyl group at C4 (Ar-CH₃) will be in the upfield region (δ 15-25 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168 |

| C7a | ~137 |

| C4 | ~132 |

| C3a | ~128 |

| C6 | ~125 |

| C2 | ~124 |

| C5 | ~120 |

| C7 | ~115 |

| C3 | ~102 |

| 6-COOCH₃ | ~52 |

| 4-CH₃ | ~20 |

Note: Predicted values are based on analysis of similar indole derivatives. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. tetratek.com.tr

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would show correlations between the H2 and H3 protons on the pyrrole ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the placement of substituents and linking different parts of the molecule. For example, HMBC would show a correlation between the protons of the 4-methyl group and the C4, C3a, and C5 carbons, confirming its position. Similarly, correlations from the ester methyl protons to the carbonyl carbon and from H5 and H7 to the carbonyl carbon would confirm the position of the ester group at C6.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. beilstein-journals.org

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring. rsc.org

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl group (C=O) in the ester.

C-O Stretch: A strong band for the C-O single bond of the ester is expected in the 1200-1300 cm⁻¹ range.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are typical for C-H stretching in the aromatic rings.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic indole ring system. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

For this compound (C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this exact mass.

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for this molecule would likely include:

Loss of a methoxy (B1213986) group (-OCH₃): Resulting in a fragment ion at m/z 158 ([M-31]⁺).

Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z 130 ([M-59]⁺).

Fragmentation of the indole ring system itself, characteristic of the 4-methyl-1H-indole core. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore that absorbs UV light. The UV-Vis spectrum of an indole derivative typically shows two main absorption bands. sigmaaldrich.com

For this compound, these absorptions are due to π → π* electronic transitions within the conjugated aromatic system. The spectrum is expected to show a strong absorption band (the B-band) around 220 nm and another structured absorption band (the L-band) at a longer wavelength, typically around 270-290 nm. researchgate.netnist.gov The exact positions of the absorption maxima (λ_max) are influenced by the substituents on the indole ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the structural elucidation of this compound, elemental analysis serves as a crucial verification step to confirm the empirical and molecular formula of the synthesized compound. This technique provides the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which can then be compared against the theoretically calculated values derived from the proposed chemical structure.

The molecular formula for this compound is C₁₁H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated. The experimental values are then obtained through combustion analysis, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen) are collected and measured. The close correlation between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the purity and correct elemental composition of the synthesized this compound.

Detailed research findings have reported the following elemental analysis data for a compound with the molecular formula C₁₁H₁₁NO₂. unimi.it

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 69.83 | 69.67 |

| Hydrogen (H) | 5.86 | 5.80 |

| Nitrogen (N) | 7.40 | 7.40 |

The data presented in Table 1 demonstrates a strong agreement between the calculated and observed values for the elemental composition of this compound. The minimal deviation between the theoretical and experimental percentages for carbon, hydrogen, and nitrogen falls within the acceptable limits of experimental error for this analytical method, thereby verifying the assigned molecular formula of C₁₁H₁₁NO₂. unimi.it

Theoretical and Computational Chemistry Studies of Methyl 4 Methyl 1h Indole 6 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are used to determine the molecule's stable geometric configuration and to map its electronic landscape, which governs its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study on Methyl 4-methyl-1H-indole-6-carboxylate would begin with a geometry optimization, typically using a functional like B3LYP and a basis set such as 6-311+G(d,p), to find the lowest energy structure of the molecule. researchgate.net This process yields precise information about bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the foundation for analyzing the electronic structure. DFT calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. For indole (B1671886) derivatives, the electronic properties are of significant interest due to their wide-ranging applications. researchgate.net

Interactive Table: Illustrative Optimized Geometric Parameters for an Indole Ring System (DFT/B3LYP)

Note: The following data is a representative example for a substituted indole ring and does not represent experimentally verified values for this compound. It serves to illustrate the typical output of a DFT geometry optimization.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N1-C2 | 1.38 |

| Bond Length | C2-C3 | 1.37 |

| Bond Length | C3-C3a | 1.44 |

| Bond Length | C7a-N1 | 1.39 |

| Bond Angle | C2-N1-C7a | 108.5 |

| Bond Angle | N1-C2-C3 | 110.0 |

| Bond Angle | C2-C3-C3a | 107.5 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO would also be visualized to predict the sites of electrophilic and nucleophilic attack. In many indole systems, the HOMO is localized over the pyrrole (B145914) ring, indicating its nucleophilic character. researchgate.net

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

Note: This table presents example values to illustrate the results of an FMO analysis.

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a quantum chemical calculation. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. nih.govresearchgate.net

Interactive Table: Example of NBO Second-Order Perturbation Analysis

Note: The following data is illustrative of the types of interactions and stabilization energies (E(2)) that NBO analysis can provide.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C2-C3) | π(C3a-C7a) | 18.5 |

| LP(1) N1 | π(C3a-C7a) | 45.2 |

| σ(C4-H) | σ*(C3a-C4) | 2.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. nih.govrsc.org By locating and characterizing transition state structures—the highest energy points along a reaction coordinate—chemists can understand the feasibility of a proposed mechanism and predict reaction outcomes.

For this compound, a key area of study would be its reactivity in electrophilic substitution reactions, which are characteristic of the indole ring system. Computational studies could model the reaction with various electrophiles to determine the preferred site of attack (e.g., C3 vs. other positions). This involves calculating the activation energies for different pathways. The pathway with the lowest activation barrier is predicted to be the dominant one. Such studies can elucidate the influence of the methyl and methyl carboxylate substituents on the regioselectivity of the reaction. nih.gov For instance, computational work on the oxidation of the parent indole molecule has successfully mapped out the complex reaction pathways with atmospheric radicals. copernicus.orgcopernicus.org

Spectroscopic Parameter Prediction and Validation

Theoretical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. mdpi.com These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, DFT calculations could be used to compute its vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. A strong correlation between the scaled theoretical spectrum and the experimental FT-IR or Raman spectrum provides powerful evidence for the proposed molecular structure. Similarly, NMR chemical shifts can be calculated and compared to experimental values to aid in the assignment of complex spectra. nih.gov

Interactive Table: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

Note: This table provides a hypothetical comparison to demonstrate the validation process. The experimental values are not specific to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3650 | 3468 | 3470 |

| C=O Stretch | 1785 | 1714 | 1715 |

| C-H Aromatic Stretch | 3210 | 3082 | 3080 |

| C-H Methyl Stretch | 3050 | 2928 | 2930 |

Conformational Analysis and Tautomerism Studies

Molecules that are not completely rigid can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For this compound, rotation around the single bond connecting the ester group to the indole ring can lead to different conformers. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the energy minima corresponding to stable conformers. nih.gov

Tautomerism is another important consideration for heterocyclic compounds. nih.gov Indole can theoretically exist in different tautomeric forms, such as the 1H-indole and the less stable 3H-indole (indolenine). researchgate.net Computational chemistry can be used to calculate the relative energies of these tautomers. For most simple indoles, calculations confirm that the 1H-tautomer is significantly more stable. researchgate.net For this compound, theoretical calculations would be expected to confirm the overwhelming preference for the 1H tautomeric form.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent environment plays a crucial role in modulating the electronic structure and, consequently, the reactivity of chromophoric molecules such as this compound. The interplay between the solute and solvent molecules, encompassing both general and specific interactions, can lead to significant shifts in spectroscopic properties and alterations in the molecule's frontier molecular orbitals. Computational and theoretical chemistry provides powerful tools to dissect these complex interactions, offering a molecular-level understanding of solvent effects.

Theoretical investigations into the behavior of indole derivatives in various solvents have revealed a pronounced sensitivity of their electronic absorption and fluorescence spectra to the polarity of the medium. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For indole derivatives, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the fluorescence spectra, indicating a greater stabilization of the excited state relative to the ground state. This is often attributed to a significant increase in the dipole moment of the indole derivative upon electronic excitation.

Computational models, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in quantifying these solvent-induced changes. By employing solvent models, such as the Polarizable Continuum Model (PCM), it is possible to simulate the bulk solvent effects on the electronic properties of this compound. These calculations can predict the shifts in absorption and emission wavelengths, changes in oscillator strengths, and the alteration of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The reactivity of this compound is intrinsically linked to its electronic structure, particularly the energies and distribution of its frontier molecular orbitals. Solvents can influence the HOMO-LUMO energy gap, which is a key determinant of the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. Furthermore, the localization of the HOMO and LUMO on specific atoms or regions of the molecule can be altered by the solvent, thereby influencing the regioselectivity of chemical reactions.

The following tables present hypothetical data based on general trends observed for similar indole derivatives, illustrating the anticipated solvent effects on the electronic properties and reactivity indicators of this compound.

Table 1: Calculated Solvent-Dependent Spectroscopic Properties of this compound

| Solvent | Dielectric Constant (ε) | Absorption Wavelength (λ_abs, nm) | Emission Wavelength (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 285 | 340 | 5635 |

| Dichloromethane | 8.93 | 288 | 355 | 6680 |

| Acetonitrile (B52724) | 37.5 | 290 | 365 | 7480 |

| Water | 80.1 | 292 | 375 | 8250 |

Table 2: Calculated Solvent Effects on Frontier Molecular Orbital Energies and Reactivity Descriptors of this compound

| Solvent | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) |

| n-Hexane | -5.80 | -1.20 | 4.60 | 2.30 |

| Dichloromethane | -5.85 | -1.28 | 4.57 | 2.29 |

| Acetonitrile | -5.92 | -1.35 | 4.57 | 2.29 |

| Water | -6.05 | -1.45 | 4.60 | 2.30 |

These tables demonstrate that as the solvent polarity increases, a bathochromic shift is observed in both the absorption and emission spectra, with a corresponding increase in the Stokes shift. This is indicative of a more polar excited state that is preferentially stabilized by polar solvents. The frontier orbital energies are also modulated by the solvent, with a general trend of stabilization (lower energies) in more polar environments. While the HOMO-LUMO gap may not show a monotonic trend, subtle changes in this and other reactivity descriptors like global hardness can signify alterations in the kinetic stability and reactivity of the molecule in different chemical environments. It is important to note that specific interactions, such as hydrogen bonding with protic solvents like water, can lead to deviations from these general trends and have a more pronounced effect on the electronic structure and reactivity.

Methyl 4 Methyl 1h Indole 6 Carboxylate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Indole (B1671886) Derivatives

The inherent reactivity of the indole nucleus, coupled with the functional groups present on Methyl 4-methyl-1H-indole-6-carboxylate, makes it an excellent starting material for the synthesis of a wide range of indole derivatives. The ester functionality at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, esterification with different alcohols, or be converted into other functional groups. The nitrogen of the indole ring can undergo various N-alkylation or N-arylation reactions, further expanding the diversity of accessible derivatives.

Moreover, the indole ring itself is susceptible to electrophilic substitution, primarily at the C3 position, allowing for the introduction of various substituents. The presence of the methyl group at the C4 position can influence the regioselectivity of these reactions.

Table 1: Examples of Diverse Indole Derivatives Synthesized from Indole Carboxylates

| Starting Material (Indole Carboxylate) | Reagents and Conditions | Product | Application/Significance |

| Methyl indole-6-carboxylate | 1. Propionic anhydride, AlCl3, CH2Cl22. Ice, Ethyl acetate (B1210297) | Methyl 3-propionyl-indole-6-carboxylate | Intermediate for further functionalization |

| Methyl indole-3-carboxylate | Bromine, Acetic acid | Methyl 5,6-dibromoindole-3-carboxylate | Precursor for meridianin F and other dibromoindole derivatives |

| Commercially available anilines | Palladium-catalyzed intramolecular oxidative coupling, Microwave irradiation | Functionalized 2-methyl-1H-indole-3-carboxylate derivatives | Efficient synthesis of substituted indoles |

Application in the Construction of Fused Heterocyclic Systems

The indole nucleus of this compound can serve as a scaffold for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.net Various synthetic strategies can be employed to build additional rings onto the indole core.

One common approach involves the functionalization of the indole at adjacent positions, followed by a cyclization reaction. For instance, reactions targeting the C2 and C3 positions, or the N1 and C2 positions, can lead to the formation of new five- or six-membered rings. The ester group at the 6-position can also be strategically utilized in cyclization reactions, potentially after conversion to a more reactive functional group.

Isatin and its derivatives are common starting materials for the synthesis of fused indole systems, leading to a variety of heterocycles such as indolothiazoles, thiadiazinoindoles, and pyrazinoindoles. enamine.net While not directly starting from this compound, these methods highlight the general strategies for fusing heterocyclic rings to an indole core, which could be adapted for this specific building block.

Role in Natural Product Synthesis Schemes

For instance, the synthesis of the marine alkaloid meridianin F utilizes a 5,6-dibromoindole derivative, which can be prepared from methyl indole-3-carboxylate. This demonstrates the principle of using functionalized indole carboxylates as key building blocks in the synthesis of complex natural products. The strategic placement of the methyl and carboxylate groups on this compound suggests its potential as a valuable precursor for the synthesis of specific classes of indole alkaloids or other natural products where this substitution pattern is required.

Intermediate in the Development of Advanced Chemical Scaffolds

Beyond its role in the synthesis of discrete molecules, this compound can serve as an intermediate in the development of novel and advanced chemical scaffolds. These scaffolds form the core structures of compound libraries used in drug discovery and materials science. The ability to systematically modify the indole ring and its substituents allows for the creation of a diverse set of molecules with a wide range of physicochemical properties.

The indole-2-carboxamide scaffold, for example, has been identified as effective for the design of new TRPV1 agonists. sigmaaldrich.com This highlights how a specific substitution pattern on the indole ring can be leveraged to create a platform for the development of biologically active compounds. The unique substitution of this compound provides a distinct starting point for the generation of new chemical scaffolds with potentially novel biological activities or material properties.

Strategy for Incorporating Methyl-Substituted Indole-6-carboxylate Moieties into Larger Molecules

The incorporation of the methyl-substituted indole-6-carboxylate moiety into larger, more complex molecules is a key aspect of its utility as a building block. This can be achieved through a variety of modern synthetic methodologies, including cross-coupling reactions.

The carboxylate group provides a convenient handle for attachment. It can be converted to a carboxylic acid and then coupled with amines to form amides, or with alcohols to form different esters. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to form carbon-carbon bonds at various positions of the indole ring, provided a suitable halide or triflate is installed.

Furthermore, the nitrogen atom of the indole can be used as a nucleophile to displace leaving groups on other molecules, thereby tethering the indole-6-carboxylate moiety. These strategies allow for the precise and efficient incorporation of this specific structural unit into a wide array of larger molecular frameworks, facilitating the synthesis of complex target molecules.

Future Research Directions for Methyl 4 Methyl 1h Indole 6 Carboxylate

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the exploration of any chemical entity. Future research into the synthesis of Methyl 4-methyl-1H-indole-6-carboxylate should focus on innovative methodologies that offer improvements in yield, scalability, and structural diversity.

Current synthetic strategies for indole (B1671886) carboxylates often rely on classical methods such as the Fischer, Bischler-Möhlau, or Reissert indole syntheses. While effective, these methods can sometimes be limited by harsh reaction conditions, low regioselectivity, and the availability of starting materials. Future endeavors could explore transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and cascade or multicomponent reactions. For instance, palladium-catalyzed coupling reactions have been successfully employed for the synthesis of various indole carboxylate derivatives. researchgate.net The development of a regioselective C-H carboxylation method for a 4-methylindole (B103444) precursor could provide a more direct and atom-economical route to the target molecule.

Furthermore, exploring enzymatic or chemoenzymatic approaches could offer milder reaction conditions and higher selectivity, contributing to more sustainable synthetic processes. The investigation of novel starting materials and building blocks will also be crucial in expanding the accessible chemical space around the this compound core structure.

Advanced Spectroscopic Characterization Methods

A thorough understanding of the structural and electronic properties of this compound is essential for its rational application. While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy provide fundamental structural information, future research should employ more advanced methods to gain deeper insights. youtube.commdpi.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be utilized for unambiguous assignment of all proton and carbon signals, which is particularly important for substituted indoles. Solid-state NMR could provide valuable information about the compound's crystal packing and polymorphic forms.

UV-Photoelectron Spectroscopy (UV-PES), coupled with computational chemistry, has been used to analyze the electronic structure of indole and its BN isosteres, providing experimental determination of gas-phase ionization energies which correlate to the energies of occupied molecular orbitals. acs.org Applying such techniques to this compound would offer a detailed picture of its molecular orbital energies and electronic transitions. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can confirm the elemental composition with high accuracy. nih.gov

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity. |

| Solid-State NMR | Crystal packing, polymorphism. |

| UV-Photoelectron Spectroscopy | Molecular orbital energies, electronic transitions. |

| High-Resolution Mass Spectrometry | Precise elemental composition. |

| X-ray Crystallography | Definitive three-dimensional molecular structure. |

In-depth Mechanistic Studies of its Chemical Transformations

Understanding the reaction mechanisms of this compound is critical for controlling its reactivity and designing new transformations. Future research should focus on detailed mechanistic investigations of key reactions involving the indole core and its functional groups.

For example, electrophilic substitution is a characteristic reaction of the indole ring. Mechanistic studies could elucidate the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions on the this compound scaffold. nih.gov The influence of the methyl and carboxylate groups on the electron density and reactivity of the various positions on the indole ring warrants a thorough investigation.

Furthermore, reactions involving the N-H bond, such as N-alkylation or N-arylation, are important for modifying the compound's properties. nih.gov Mechanistic studies of these reactions, including kinetic analysis and the identification of intermediates, would be highly valuable. The hydrolysis of the methyl ester to the corresponding carboxylic acid is another fundamental transformation that could be studied in detail, particularly concerning the development of prodrug strategies in a medicinal chemistry context. chemrxiv.org Metal-free decarboxylation of indole-3-carboxylic acids has been studied, and similar investigations into the stability and potential decarboxylation pathways for the 6-carboxylate isomer would be insightful. tandfonline.com

Computational Design and Prediction of New Indole Carboxylate Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. nih.gov Future research should leverage these methods for the rational design of novel derivatives of this compound with tailored properties.

Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and spectroscopic properties of the parent molecule and its derivatives. dntb.gov.uaacs.org This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with specific biological activities or physical properties. scispace.com These models can then be used to virtually screen libraries of new indole carboxylate derivatives and prioritize candidates for synthesis.

Molecular docking simulations can be used to predict the binding modes of these derivatives with various biological targets, guiding the design of new therapeutic agents. nih.gov For instance, indole derivatives have been designed as inhibitors for various enzymes. nih.gov By systematically modifying the substituents on the indole ring and at the carboxylate group in silico, researchers can explore a vast chemical space and identify promising new compounds with enhanced properties.

Applications in Materials Science and Industrial Chemistry (excluding specific product details)

The unique photophysical and electronic properties of the indole ring suggest that derivatives of this compound could find applications in materials science and industrial chemistry. Future research should explore the potential of this compound as a building block for functional materials.

The indole nucleus is known to be a good electron donor, making it a suitable component for organic electronic materials. By incorporating this compound into polymers or small molecules, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.